molecular formula C20H20N4O2 B10917829 1-methyl-N,N'-bis(4-methylphenyl)-1H-pyrazole-4,5-dicarboxamide

1-methyl-N,N'-bis(4-methylphenyl)-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10917829
M. Wt: 348.4 g/mol
InChI Key: RDTDKLOFFBFYRV-UHFFFAOYSA-N
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Description

1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Substitution reactions: Introduction of the methyl and phenyl groups can be done through various substitution reactions, often involving halogenated precursors and appropriate catalysts.

    Amidation: The final step involves the formation of the dicarboxamide moiety, which can be achieved through the reaction of the pyrazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Various substitution reactions can introduce different substituents on the pyrazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-pyrazole-4,5-dicarboxamide: A similar compound with different substituents.

    1-Methyl-N~4~,N~5~-bis(phenyl)-1H-pyrazole-4,5-dicarboxamide: Another derivative with phenyl groups instead of methylphenyl groups.

Uniqueness

1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-3-N,4-N-bis(4-methylphenyl)pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C20H20N4O2/c1-13-4-8-15(9-5-13)22-19(25)17-12-21-24(3)18(17)20(26)23-16-10-6-14(2)7-11-16/h4-12H,1-3H3,(H,22,25)(H,23,26)

InChI Key

RDTDKLOFFBFYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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